3-Fluoroanisole

Organolithium chemistry Regioselective synthesis Aromatic functionalization

3-Fluoroanisole (CAS 456-49-5), also known as 1-fluoro-3-methoxybenzene or m-fluoroanisole, is a halogenated aromatic ether belonging to the fluoroanisole isomeric series (comprising 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole). With a molecular formula of C₇H₇FO and a molecular weight of 126.13 g/mol, it exists as a colorless to pale yellow liquid at room temperature, exhibiting a density of 1.104 g/mL at 25 °C, a boiling point of 158–159 °C (at 743 mmHg), and a melting point of −35 °C.

Molecular Formula C7H7FO
Molecular Weight 126.13 g/mol
CAS No. 456-49-5
Cat. No. B032098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroanisole
CAS456-49-5
Synonyms1-Fluoro-3-methoxybenzene;  m-Fluoroanisole;  1-Fluoro-3-methoxybenzene;  3-Fluoroanisole;  NSC 88277;  m-Fluoroanisole;  m-Fluoroanisole;  m-Fluorophenyl Methyl Ether; 
Molecular FormulaC7H7FO
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)F
InChIInChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
InChIKeyMFJNOXOAIFNSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoroanisole (CAS 456-49-5) for Synthesis: Meta-Substituted Fluorinated Aryl Ether Intermediate


3-Fluoroanisole (CAS 456-49-5), also known as 1-fluoro-3-methoxybenzene or m-fluoroanisole, is a halogenated aromatic ether belonging to the fluoroanisole isomeric series (comprising 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole) [1]. With a molecular formula of C₇H₇FO and a molecular weight of 126.13 g/mol, it exists as a colorless to pale yellow liquid at room temperature, exhibiting a density of 1.104 g/mL at 25 °C, a boiling point of 158–159 °C (at 743 mmHg), and a melting point of −35 °C . The compound's structure incorporates a fluorine atom at the meta position relative to the methoxy group on the benzene ring, a regiochemical arrangement that critically differentiates its reactivity, spectroscopic properties, and synthetic utility from its ortho- and para-substituted isomers .

3-Fluoroanisole: Why Positional Isomers Cannot Be Interchanged in Synthetic Routes


The fluoroanisole isomeric series is not chemically interchangeable. The position of the fluorine substituent relative to the methoxy group dictates the compound's regioselectivity in metalation reactions, its conformational and rotameric profile, its gas-phase basicity, and ultimately the isomeric identity of downstream products. For instance, 2- and 4-fluoroanisole exhibit metalation patterns that can be toggled depending on the base system employed, whereas 3-fluoroanisole exhibits a singular, predictable metalation site regardless of reagent choice . Furthermore, the distinct rotamer populations of 2- versus 3-fluoroanisole and their differing proton affinities—ranging from 795 to 825 kJ mol⁻¹ across the series—demonstrate fundamental physicochemical divergence that directly impacts reaction outcomes and analytical method development [1][2]. Substituting one isomer for another without rigorous revalidation will alter synthetic pathways, compromise product identity, and invalidate analytical protocols.

Quantitative Evidence for 3-Fluoroanisole Differentiation versus Isomeric Analogs


Regioselective Metalation: Fixed Site Reactivity versus Optional Control in 2- and 4-Fluoroanisole

In metalation reactions using n-butyllithium (n-BuLi) or tert-butyllithium (tert-BuLi), 2-fluoroanisole and 4-fluoroanisole undergo hydrogen/metal exchange at the position ortho to the methoxy group. However, when a stoichiometric mixture of butyllithium and potassium tert-butoxide (t-BuOK) is employed, metalation shifts to the position ortho to the fluorine atom. In contrast, 3-fluoroanisole exhibits invariant regioselectivity irrespective of the base system, consistently undergoing attack exclusively at the position flanked by both heterosubstituents (the C-2 position) [1].

Organolithium chemistry Regioselective synthesis Aromatic functionalization

Rotameric Profile: Dual Rotamer Observation in 3-Fluoroanisole versus Single Rotamer in 2-Fluoroanisole

Fourier transform microwave (FTMW) spectroscopy in the 4–26 GHz range reveals that 2-fluoroanisole exists as a single, lowest-energy rotamer with the methoxy group directed away (anti) from the fluorine substituent. In contrast, 3-fluoroanisole exhibits a spectrum consistent with the presence of two distinct rotamers arising from syn and anti orientations of the methoxy moiety relative to the fluorine atom [1]. Ab initio calculations at the MP2/cc-pVTZ level corroborate the equilibrium geometries of the three observed rotamers across both compounds and confirm assignments through observation of rotational transitions of eight minor isotopologues (¹³C and ¹⁸O) in natural abundance for each species [1].

Microwave spectroscopy Conformational analysis Rotational spectroscopy

Proton Affinity Ranking: Highest Gas-Phase Basicity among Fluoroanisole Isomers

Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry studies determined the proton affinities (PA) of the complete fluoroanisole isomeric series based on proton transfer equilibria with reference bases. The experimentally derived values are: 2-fluoroanisole = 808 kJ mol⁻¹, 3-fluoroanisole = 825 kJ mol⁻¹, and 4-fluoroanisole = 795 kJ mol⁻¹ [1]. These results position 3-fluoroanisole as the most basic isomer in the gas phase, with a PA 17 kJ mol⁻¹ higher than 2-fluoroanisole and 30 kJ mol⁻¹ higher than 4-fluoroanisole.

Gas-phase ion chemistry Mass spectrometry Thermochemistry

Alkyl-Lithium Reaction Outcomes: Divergent Carboxylation Products between Meta/Para Isomers

Reaction of various n-alkyl-lithiums with fluoroanisoles followed by carbonation yields distinct product classes depending on the positional isomer employed. Both 2-fluoroanisole and 3-fluoroanisole react with alkyl-lithiums to afford, after carbonation, mainly 6-alkyl-2-methoxybenzoic acids. In contrast, 4-fluoroanisole yields 2-alkyl-4-methoxybenzoic acids under identical conditions [1]. This indicates that 2- and 3-fluoroanisole proceed through a common methoxybenzyne intermediate pathway that 4-fluoroanisole does not share, resulting in regioisomeric acid products.

Aryne chemistry Carboxylation Alkyl-lithium addition

Conformer Stability: Cis versus Trans Rotamer Population Distribution in Solution

A full analysis of ¹H and ¹⁹F NMR spectra of 3-fluoroanisole in CS₂ and acetone-d₆ solutions, combined with geometry-optimized STO-3G molecular orbital computations, establishes that the less polar cis conformer is slightly more stable at 300 K than the more polar trans conformer in both solvent environments [1]. The computations further reveal a higher barrier to internal rotation of the methoxy group for 3-fluoroanisole compared to unsubstituted anisole, indicating that meta-fluorination introduces conformational restriction not present in the parent molecule [1].

NMR spectroscopy Conformational analysis Molecular orbital calculations

Procurement-Relevant Application Scenarios for 3-Fluoroanisole Based on Differential Evidence


Regioselective Synthesis of C-2 Functionalized Aromatic Building Blocks

When a synthetic sequence requires unambiguous, base-independent lithiation at the position flanked by both fluorine and methoxy substituents, 3-fluoroanisole is the appropriate choice. Unlike 2- and 4-fluoroanisole, which require careful base selection and reaction optimization to control whether metalation occurs ortho to methoxy or ortho to fluorine, 3-fluoroanisole delivers predictable C-2 functionalization regardless of whether n-BuLi, tert-BuLi, or n-BuLi/t-BuOK mixtures are employed . This fixed regioselectivity simplifies process development, reduces batch-to-batch variability, and eliminates the need for base system optimization studies when scaling from research to pilot production.

Synthesis of 6-Alkyl-2-Methoxybenzoic Acid Scaffolds via Aryne Intermediates

Research groups and fine chemical manufacturers synthesizing 6-alkyl-2-methoxybenzoic acid derivatives—key intermediates for salicylic acid analogs and phenolic lipid natural products—should select 3-fluoroanisole (or 2-fluoroanisole) as the starting material. The alkyl-lithium addition/carbonation pathway with 3-fluoroanisole reliably yields the 6-alkyl-2-methoxybenzoic acid framework. Procurement of 4-fluoroanisole for this application would be ineffective, as it yields the regioisomeric 2-alkyl-4-methoxybenzoic acid under identical conditions, representing a fundamentally different product class [1].

Gas-Phase Ion Chemistry Studies Requiring Maximized Proton Affinity

For experimental setups involving proton transfer reactions, chemical ionization mass spectrometry, or atmospheric pressure ionization where substrate proton affinity directly governs detection limits or reaction efficiency, 3-fluoroanisole offers a measurable advantage over its isomeric counterparts. With a proton affinity of 825 kJ mol⁻¹, it surpasses 2-fluoroanisole by 17 kJ mol⁻¹ and 4-fluoroanisole by 30 kJ mol⁻¹ [2]. This enhanced gas-phase basicity translates to improved ionization efficiency and can be a decisive factor in method sensitivity when fluoroanisole derivatives serve as internal standards or target analytes.

Pharmaceutical Intermediate with Defined Meta-Fluorine Substitution Pattern

In the synthesis of fluorinated drug candidates—including selective serotonin reuptake inhibitors and antipsychotic agents—where the meta relationship between fluorine and methoxy substituents is structurally required for biological target engagement, 3-fluoroanisole is the specific isomer mandated . The compound's conformational properties, including its higher methoxy rotational barrier and distinct cis/trans rotamer distribution relative to unsubstituted anisole, contribute to the conformational preorganization that can influence binding affinity and metabolic stability in the final active pharmaceutical ingredient [3]. Substitution with ortho- or para-fluoroanisole would introduce different fluorine positioning, altering electronic distribution, molecular recognition, and potentially eliminating desired pharmacological activity.

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